2-Cyclopentyl-N-[2-(furan-3-YL)ethyl]acetamide
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Overview
Description
2-Cyclopentyl-N-[2-(furan-3-yl)ethyl]acetamide is an organic compound that belongs to the class of amides It features a cyclopentyl group attached to the nitrogen atom of the acetamide moiety, and a furan ring attached to the ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-N-[2-(furan-3-yl)ethyl]acetamide can be achieved through a multi-step process involving the following key steps:
Formation of the furan-3-yl ethylamine: This can be synthesized by the reaction of furan-3-carboxaldehyde with ethylamine under reductive amination conditions.
Acylation: The furan-3-yl ethylamine is then acylated with cyclopentylacetyl chloride in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the reductive amination step and large-scale acylation reactions under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-N-[2-(furan-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: 2-Cyclopentyl-N-[2-(furan-3-yl)ethyl]amine.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: It may have potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-N-[2-(furan-3-yl)ethyl]acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and the amide group could participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopentyl-N-[2-(furan-2-yl)ethyl]acetamide: Similar structure but with the furan ring attached at the 2-position.
2-Cyclopentyl-N-[2-(thiophen-3-yl)ethyl]acetamide: Similar structure but with a thiophene ring instead of a furan ring.
2-Cyclopentyl-N-[2-(pyridin-3-yl)ethyl]acetamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
2-Cyclopentyl-N-[2-(furan-3-yl)ethyl]acetamide is unique due to the specific positioning of the furan ring at the 3-position, which can influence its chemical reactivity and biological activity. The presence of the cyclopentyl group also adds to its distinctiveness, potentially affecting its pharmacokinetic properties and interaction with biological targets.
Properties
IUPAC Name |
2-cyclopentyl-N-[2-(furan-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c15-13(9-11-3-1-2-4-11)14-7-5-12-6-8-16-10-12/h6,8,10-11H,1-5,7,9H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSGDULZUCTYDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCCC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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